3-(Bromomethyl)-1-ethoxypentane

Description

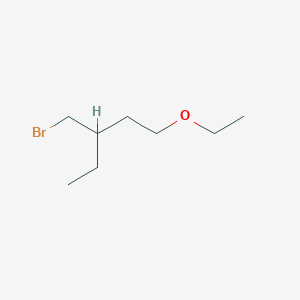

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-ethoxypentane |

InChI |

InChI=1S/C8H17BrO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |

InChI Key |

WDVXOBYBWMJFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCOCC)CBr |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 3 Bromomethyl 1 Ethoxypentane

Retrosynthetic Analysis and Precursor Design for 3-(Bromomethyl)-1-ethoxypentane Pathways

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking chemical bonds and converting functional groups to identify plausible reaction pathways in reverse. vaia.comdeanfrancispress.com For this compound, the analysis begins by identifying the key structural features: a chiral center at the C3 position, a primary alkyl bromide, and an ether linkage.

The primary retrosynthetic disconnections for this compound are at the C3-C(CH₂Br) bond, the C-Br bond, and the C-O ether bond.

Disconnection 1 (C-Br Bond): A functional group interconversion (FGI) approach suggests that the bromomethyl group can be derived from a corresponding hydroxymethyl group. This identifies 3-(hydroxymethyl)-1-ethoxypentane as a key precursor, which can be converted to the target molecule via a substitution reaction.

Disconnection 2 (C-O Bond): Breaking the ether linkage points to a precursor like 3-(bromomethyl)pentan-1-ol and an ethylating agent. This pathway would involve the selective etherification of the primary alcohol.

Disconnection 3 (C-C Bond): Disconnecting the carbon-carbon bond at the chiral center is a powerful strategy for building the core structure. nsf.gov This leads to two potential sets of synthons. One approach involves an enolate equivalent derived from 1-ethoxypentane (B92830) and a bromomethyl cation equivalent. A more stereochemically relevant disconnection involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester or aldehyde, followed by reduction and bromination.

These disconnections lead to the design of several potential synthetic pathways starting from simple precursors. A logical forward synthesis derived from this analysis could start with the asymmetric alkylation of a pentanal derivative or the conjugate addition to an unsaturated system to establish the stereocenter, followed by functional group manipulations to install the ethoxy and bromomethyl groups.

Enantioselective Synthesis Strategies for Chiral this compound

Achieving high enantioselectivity is critical for producing a single enantiomer of this compound. This requires the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Asymmetric catalysis offers a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While direct asymmetric C-H bromination is challenging, a more common strategy involves the asymmetric transformation of a prochiral precursor. For instance, a rhodium-catalyzed asymmetric intramolecular 1,4-addition could be envisioned to construct the chiral center, followed by conversion to the bromide. nih.gov

Another catalytic approach could involve the desymmetrization of a prochiral molecule, such as a meso-oxetane, using a chiral acid catalyst. nih.gov A hypothetical pathway could start from a prochiral dialcohol, which is then cyclized and subsequently opened in an enantioselective manner to generate a chiral intermediate that can be converted to this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This is a robust and widely used strategy in asymmetric synthesis. nih.gov

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be acylated with pentanoic acid. wikipedia.org The resulting chiral imide can then undergo a diastereoselective α-alkylation or a Michael addition. For example, alkylation of the corresponding enolate with a hydroxymethyl equivalent, followed by reduction and bromination, would set the stereocenter. The diastereoselectivity of this step is controlled by the steric bulk of the auxiliary, which blocks one face of the enolate from the incoming electrophile. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, would yield the chiral carboxylic acid precursor, which can then be converted to the final product. The choice of auxiliary can significantly impact the diastereoselectivity of the key bond-forming step. nih.gov

Table 1: Hypothetical Diastereoselectivity in Auxiliary-Mediated Synthesis This table is illustrative, based on typical results for similar transformations.

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| 1 | (S)-4-benzyl-2-oxazolidinone | Alkylation | >95% |

| 2 | (R)-Camphorsultam | Michael Addition | >98% |

| 3 | (R,R)-Pseudoephedrine | Alkylation | >97% nih.gov |

| 4 | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation | >96% |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite regio-, chemo-, and stereoselectivity. A potential chemoenzymatic route to chiral this compound could involve the kinetic resolution of a racemic precursor.

For example, a racemic alcohol, such as (±)-3-(hydroxymethyl)-1-ethoxypentane, could be subjected to acylation catalyzed by a lipase (B570770) (e.g., Candida antarctica lipase B). The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated alcohols can then be easily separated. The unreacted enantiomerically pure alcohol could then be converted to the desired chiral bromide. Alternatively, a prochiral diol could undergo enzymatic desymmetrization to yield a chiral monoacetate, which would then be elaborated to the target molecule.

Regioselective Bromination Techniques Applied to Pentane (B18724) Derivatives and Analogues

Regioselectivity refers to the control of which position in a molecule reacts. In the synthesis of this compound from its corresponding alcohol, 3-(hydroxymethyl)-1-ethoxypentane, the selective bromination of the primary hydroxyl group is required without cleaving the ether linkage.

Standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for converting primary alcohols to alkyl bromides. The Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is another mild and highly effective method that proceeds with inversion of configuration, which is crucial if the stereocenter is already established at the alcohol carbon. Careful selection of reaction conditions is necessary to avoid side reactions.

In syntheses starting from alkane precursors, regioselective C-H bromination is a significant challenge. Free-radical bromination typically favors the most substituted carbon, making it unsuitable for selectively functionalizing the desired position on a pentane chain. Therefore, functionalization is almost always directed by a pre-existing functional group. The Suzuki cross-coupling reaction is a powerful method for creating C-C bonds and has been used to synthesize bromomethyl-containing aromatic compounds regioselectively, demonstrating the precise control possible in modern synthesis. nih.govd-nb.info

Optimization of Reaction Conditions for High Enantiomeric Excess and Yield of this compound

Optimizing reaction conditions is crucial for maximizing both the chemical yield and the enantiomeric excess (ee) of the final product. researchgate.net This process involves systematically varying parameters such as temperature, solvent, catalyst or reagent loading, and reaction time. numberanalytics.com High-throughput screening methods can accelerate this process. nih.gov

For a chiral auxiliary-mediated alkylation, key variables would include the choice of base (e.g., LDA, NaHMDS), the solvent (e.g., THF, diethyl ether), the reaction temperature, and the addition rate of the electrophile. Lower temperatures often lead to higher selectivity by minimizing competing side reactions and enhancing the energy difference between the diastereomeric transition states. uva.es The following table illustrates a hypothetical optimization study for an asymmetric synthesis step.

Table 2: Illustrative Optimization of an Asymmetric Alkylation Step This table is a hypothetical example to demonstrate the optimization process.

| Entry | Ligand/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Ligand A | Toluene (B28343) | 25 | 85 | 70 |

| 2 | Ligand A | THF | 25 | 90 | 75 |

| 3 | Ligand A | THF | 0 | 88 | 91 |

| 4 | Ligand A | THF | -78 | 82 | 97 |

| 5 | Ligand B | THF | -78 | 91 | 99 |

As shown in the illustrative data, changing the solvent from toluene to THF improved both yield and enantioselectivity (entry 2 vs. 1). A significant improvement in ee was achieved by lowering the reaction temperature (entries 3 and 4). Finally, screening a different chiral ligand or auxiliary (Ligand B) under the optimized conditions led to a nearly perfect outcome in terms of both yield and enantiopurity (entry 5).

Elucidation of Reaction Pathways and Mechanistic Studies Involving 3 Bromomethyl 1 Ethoxypentane

Elimination Reactions (E1, E2) Leading to Unsaturated Pentane (B18724) Derivatives

In the presence of a base, 3-(bromomethyl)-1-ethoxypentane can undergo elimination reactions to form an alkene. evitachem.com This typically competes with nucleophilic substitution. masterorganicchemistry.com The mechanism can be a bimolecular E2 pathway or a unimolecular E1 pathway. youtube.com Similar to substitution, the primary nature of the substrate strongly favors the concerted E2 mechanism over the E1 pathway, which would also require the formation of an unstable primary carbocation. libretexts.org

Regioselectivity rules, such as Saytzeff's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), apply when there are multiple non-equivalent β-hydrogens that can be abstracted by a base. libretexts.orgkhanacademy.org

Let's analyze the structure of this compound: CH₃-CH₂-O-CH₂-CH₂-CH(CH₂-Br)-CH₂-CH₃

α-carbon: The carbon atom bonded to the bromine (-CH₂Br).

β-carbon: The adjacent carbon atom, which is the C3 of the pentane chain.

In this molecule, there is only one β-carbon that possesses a hydrogen atom. Therefore, there is only one possible alkene product that can be formed via an E2 elimination. The reaction is not subject to Saytzeff vs. Hofmann regioselectivity because there is no choice between different β-protons. The base will abstract the single proton from the C3 carbon, leading to the formation of a double bond between the C3 carbon and the former bromomethyl carbon.

The resulting product is 2-ethyl-4-ethoxy-1-butene . CH₃-CH₂-O-CH₂-CH₂-C(=CH₂)-CH₂-CH₃

While regioselectivity is not a factor for this specific substrate, the choice of base and solvent is critical in determining the competition between the SN2 and E2 pathways. masterorganicchemistry.com

Base Strength and Steric Hindrance:

Strong, Sterically Hindered Bases: Large, bulky bases like potassium tert-butoxide (t-BuOK) find it difficult to perform a backside attack at the α-carbon for SN2 substitution. They are, however, effective at abstracting the less hindered β-proton. Therefore, using a sterically hindered base strongly favors the E2 elimination pathway. khanacademy.org

Strong, Unhindered Bases: Strong bases that are also good nucleophiles (e.g., sodium ethoxide, NaOEt; sodium hydroxide, NaOH) will produce a mixture of both SN2 and E2 products. The ratio of these products can be influenced by other factors like temperature.

Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Thus, increasing the reaction temperature typically favors the E2 product over the SN2 product. masterorganicchemistry.com

The following table outlines the expected major products based on reaction conditions.

| Base | Solvent | Temperature | Major Pathway | Major Product(s) |

| NaOH | Ethanol/Water | Low | SN2 | 3-(Hydroxymethyl)-1-ethoxypentane |

| NaOEt | Ethanol | Low-Moderate | SN2 / E2 Mix | 3-(Ethoxymethyl)-1-ethoxypentane & 2-Ethyl-4-ethoxy-1-butene |

| t-BuOK | t-BuOH | Moderate-High | E2 | 2-Ethyl-4-ethoxy-1-butene |

Organometallic Transformations Utilizing this compound

This compound is a suitable precursor for the synthesis of organometallic compounds, most notably Grignard reagents. maimungkorn.com This transformation converts the electrophilic α-carbon into a strongly nucleophilic one.

The Grignard reagent is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. libretexts.org

Formation of the Grignard Reagent: CH₃CH₂O(CH₂)₂CH(CH₂Br)CH₂CH₃ + Mg --(Dry Ether)--> CH₃CH₂O(CH₂)₂CH(CH₂MgBr)CH₂CH₃

This newly formed Grignard reagent, [3-(1-ethoxypropan-2-yl)butyl]magnesium bromide, is a powerful synthetic intermediate that can react with a wide range of electrophiles to form new carbon-carbon bonds. wisc.edu

The table below details some of the characteristic reactions of this Grignard reagent.

| Reactant | Product after Acidic Workup | Product Class |

| Water (H₂O) | 3-Methyl-1-ethoxyhexane | Alkane |

| Carbon Dioxide (CO₂) | 4-(1-Ethoxypropan-2-yl)pentanoic acid | Carboxylic Acid |

| Formaldehyde (CH₂O) | 1-(1-Ethoxypropan-2-yl)pentan-2-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 2-(1-Ethoxypropan-2-yl)hexan-3-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | 2-(1-Ethoxypropan-2-yl)-3-methylbutan-2-ol | Tertiary Alcohol |

Grignard Reagent Formation and Reactivity Profiles for C-C Bond Formation

The formation of a Grignard reagent from this compound provides a potent carbon-based nucleophile, enabling the construction of new carbon-carbon bonds. masterorganicchemistry.combyjus.com The reaction involves the insertion of magnesium metal into the carbon-bromine bond.

The synthesis must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to protonolysis and quenching of the reagent. youtube.comlibretexts.org Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used as solvents because they stabilize the Grignard reagent complex. leah4sci.comwikipedia.org The formation process can be initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to clean the passivating magnesium oxide layer from the metal surface. wikipedia.org

The resulting organomagnesium compound, (1-ethoxy-pentan-3-yl)methylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. youtube.comleah4sci.com This high reactivity allows it to attack a wide variety of electrophilic carbon centers, making it a versatile tool in organic synthesis for chain elongation and the creation of complex molecules. leah4sci.comwvu.edu

The reactivity profile of this Grignard reagent is broad. It readily participates in nucleophilic addition reactions with carbonyl compounds. For instance, reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. libretexts.orgwvu.edu Esters undergo a double addition to furnish tertiary alcohols, where two equivalents of the Grignard reagent add to the carbonyl carbon. masterorganicchemistry.comwvu.edu Furthermore, it can open epoxide rings via an SN2-type mechanism, attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.combyjus.com

| Electrophile | Reagent | Product Class |

| Aldehyde (e.g., Formaldehyde) | (1-ethoxy-pentan-3-yl)methylmagnesium bromide | Primary Alcohol |

| Aldehyde (e.g., Acetaldehyde) | (1-ethoxy-pentan-3-yl)methylmagnesium bromide | Secondary Alcohol |

| Ketone (e.g., Acetone) | (1-ethoxy-pentan-3-yl)methylmagnesium bromide | Tertiary Alcohol |

| Ester (e.g., Ethyl acetate) | 2 equiv. (1-ethoxy-pentan-3-yl)methylmagnesium bromide | Tertiary Alcohol |

| Epoxide (e.g., Ethylene oxide) | (1-ethoxy-pentan-3-yl)methylmagnesium bromide | Primary Alcohol (chain extended) |

| Carbon Dioxide | (1-ethoxy-pentan-3-yl)methylmagnesium bromide, then H₃O⁺ | Carboxylic Acid |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) with Bromomethyl Substrates

The primary alkyl bromide functionality in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or ester. youtube.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. youtube.comnih.gov The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the bromomethyl substrate to form a palladium(II) intermediate. youtube.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

For bromomethyl substrates like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. nih.gov

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted alkane |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Substituted aryl-alkane |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Heteroaryl-substituted alkane |

| (E)-Styrylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Alkene (allyl-type structure) |

Heck Reaction

The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org The use of unactivated alkyl halides, such as this compound, in Heck-type reactions is more challenging due to issues like slow oxidative addition and competing β-hydride elimination. nih.govnih.gov However, significant progress has been made to facilitate these transformations.

The mechanism for alkyl-Heck reactions can differ from the classic pathway and may involve radical intermediates or specialized catalytic systems to control the reaction course. nih.govresearchgate.net Palladium catalysts remain central to this transformation. acs.org Conditions may require elevated temperatures or, more recently, the use of photoredox catalysis to enable reactions at room temperature under visible light irradiation. nih.govnih.gov This reaction allows for the vinylation of the alkyl substrate.

| Alkene Partner | Catalyst System (Example) | Additive/Base (Example) | Conditions (Example) | Product Type |

| Styrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 120 °C | Substituted alkene |

| n-Butyl acrylate (B77674) | Pd/C | Et₃N | 140 °C | Substituted acrylate ester |

| Styrene | Pd(0)/Xantphos | iPr₂NEt | Visible Light, rt | Substituted alkene |

Controlled Cleavage of the Ethoxy Ether Functionality

While ethers are generally unreactive and make excellent protecting groups, the ethoxy group in this compound can be cleaved under specific, typically harsh acidic conditions. openstax.orgpressbooks.pub The most common method for cleaving simple alkyl ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. openstax.org

The cleavage mechanism is a nucleophilic substitution reaction. pressbooks.pubwikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Following protonation, a nucleophilic attack by the halide ion (Br⁻ or I⁻) on one of the adjacent carbon atoms cleaves the C-O bond. For an unsymmetrical ether like this compound, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. openstax.orgpressbooks.publibretexts.org In this case, the attack occurs at the ethyl group's primary carbon, leading to the formation of a haloalkane (bromoethane or iodoethane) and the corresponding alcohol, 3-(bromomethyl)pentan-1-ol.

If an excess of the hydrohalic acid is used, the alcohol product can undergo a subsequent substitution reaction to form a dihaloalkane. masterorganicchemistry.comlibretexts.org

| Reagent (1 equivalent) | Mechanism | Products |

| HBr (conc. aq) | SN2 | 3-(Bromomethyl)pentan-1-ol + Bromoethane |

| HI (conc. aq) | SN2 | 3-(Bromomethyl)pentan-1-ol + Iodoethane |

| BBr₃ | Lewis acid-assisted cleavage | 3-(Bromomethyl)pentan-1-ol + Bromoethane |

Advanced Spectroscopic and Computational Characterization of 3 Bromomethyl 1 Ethoxypentane and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-(Bromomethyl)-1-ethoxypentane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Given the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the various protons. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the pentane (B18724) backbone would present more complex splitting patterns due to their diastereotopic nature arising from the chiral center at C3. The bromomethyl protons would likely appear as a doublet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of their local electronic environment. For instance, the carbon atom bonded to the bromine would be shifted downfield, as would the carbons of the ethoxy group due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.40 (t) | 66.5 |

| 2 | 1.55 (m) | 30.2 |

| 3 | 1.90 (m) | 45.1 |

| 4 | 1.40 (m) | 28.9 |

| 5 | 0.90 (t) | 14.1 |

| 6 (CH₂Br) | 3.50 (d) | 35.8 |

| 7 (OCH₂) | 3.45 (q) | 64.3 |

| 8 (CH₃) | 1.20 (t) | 15.3 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. t = triplet, q = quartet, d = doublet, m = multiplet. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the complex proton and carbon signals and to establish the bonding framework, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons, such as the ethoxy group's methyl and methylene protons, and along the pentane chain, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could provide information about the preferred conformation of the molecule by showing correlations between protons that are close in space but not necessarily close in terms of bond connectivity.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral NMR shift reagents, typically paramagnetic lanthanide complexes with chiral ligands, can be employed to determine the enantiomeric excess of a sample. researchgate.netlibretexts.org

These reagents form diastereomeric complexes with the enantiomers of this compound. researchgate.netnih.gov The differing spatial arrangement of the atoms in these diastereomeric complexes leads to different induced shifts in the NMR signals of the enantiomers, resulting in the separation of previously overlapping peaks. libretexts.org By integrating the signals corresponding to each enantiomer, the enantiomeric ratio and thus the enantiomeric excess (ee) can be calculated. The ether oxygen of the ethoxy group would likely serve as the binding site for the chiral shift reagent. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₇BrO), the expected exact mass would be calculated, and the high-resolution mass spectrometer would confirm this mass to within a few parts per million, providing strong evidence for the molecular formula. evitachem.com

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is generated, which provides valuable structural information.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (Fragment) | Possible Structure/Loss |

| 209.0514 / 211.0494 | [M+H]⁺ (Isotopic pattern due to Br) |

| 129.0708 | [M - Br]⁺ |

| 101.0966 | [M - CH₂Br - C₂H₅]⁺ |

| 87.0809 | [CH₃CH₂OCH₂CH₂]⁺ |

| 73.0653 | [CH₃CH₂O]⁺ |

| 59.0497 | [CH₃CH₂O]⁺ |

| Note: These m/z values are calculated for the most abundant isotopes and would be confirmed by HRMS. |

The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong C-O stretching vibration for the ether linkage would be prominent in the region of 1150-1085 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2850-2960 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C-O stretch is also Raman active, the C-C and C-H symmetric stretching and bending vibrations of the pentane backbone would likely give rise to strong Raman signals. The C-Br stretch would also be observable in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, which can aid in conformational analysis.

Table 3: Expected Infrared and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C-H stretching (alkane) | 2850-2960 | Strong | Strong |

| C-O stretching (ether) | 1150-1085 | Strong | Medium |

| CH₂ bending (scissoring) | ~1465 | Medium | Medium |

| CH₃ bending (umbrella) | ~1375 | Medium | Medium |

| C-Br stretching | 600-500 | Medium | Strong |

Theoretical and Computational Chemistry Studies of this compound

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound.

Strategic Applications of 3 Bromomethyl 1 Ethoxypentane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a bromo-substituted alkane, 3-(Bromomethyl)-1-ethoxypentane is classified as an alkylating agent. Current time information in Pasuruan, ID. Such compounds are fundamental in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. Current time information in Pasuruan, ID. The presence of the ethoxy group may influence its solubility and reactivity profile. Current time information in Pasuruan, ID.

Role in Natural Product Total Synthesis as a Key Fragment or Chiral Precursor

The total synthesis of natural products often relies on the strategic use of key building blocks or fragments that can be elaborated into the final complex structure. While this compound possesses a structure that could potentially serve as a fragment in the synthesis of certain aliphatic natural products, there is no specific mention in the reviewed literature of its application in the total synthesis of any known natural product. Furthermore, for it to be used as a chiral precursor, a stereocenter would need to be present and controlled, and information regarding the synthesis and application of an enantiomerically pure form of this compound is not available.

Construction of Heterocyclic Systems from this compound

Alkyl halides are common starting materials for the synthesis of heterocyclic compounds through intramolecular or intermolecular cyclization reactions. The bromomethyl group in this compound is a reactive handle that could, in principle, be used to construct a variety of heterocyclic rings. For instance, reaction with a dinucleophile could lead to the formation of a heterocyclic system. However, specific examples or methodologies detailing the use of this compound for the construction of any particular class of heterocyclic systems are not found in the available scientific literature.

Utility in Polymer Science and Materials Chemistry

The functionalization of polymers is a key strategy for tuning their physical and chemical properties. Alkyl halides can be employed in these modifications.

Monomer or Initiator for Controlled Polymerization Reactions

The structure of this compound does not lend itself to be a typical monomer for common polymerization reactions like chain-growth or step-growth polymerization. While certain specialty monomers can possess such structures, there is no evidence in the literature of this compound being used for this purpose. Similarly, while some alkyl halides can act as initiators in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), there are no specific reports of this compound being utilized as an initiator.

Functionalization of Polymer Scaffolds via Post-Polymerization Modification

Post-polymerization modification is a powerful tool to introduce specific functionalities onto a polymer backbone. The reactive bromomethyl group of this compound makes it a candidate for such reactions, where it could be used to attach the 1-ethoxy-2-pentyl moiety to a polymer chain containing nucleophilic sites. This could potentially alter the polymer's properties, such as its solubility or glass transition temperature. Despite this theoretical potential, no specific studies or detailed findings of its use in post-polymerization modification have been found.

Bioisosteric Replacement Strategies Utilizing Related Structural Motifs (focus on chemical scaffold modification)

In the field of medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of the drug discovery process. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key tactic in this endeavor. The structural framework of this compound, or more broadly, the 3-(functionalized methyl)-1-alkoxyalkane scaffold, offers intriguing possibilities for bioisosteric replacement strategies aimed at modifying a chemical scaffold.

The true synthetic versatility in scaffold modification, however, is unlocked by the bromomethyl group. This electrophilic center is primed for reaction with a wide array of nucleophiles, allowing for the introduction of diverse functionalities. This strategy enables the exploration of the chemical space around a core scaffold, which is crucial for establishing structure-activity relationships (SAR).

Table 1: Potential Scaffold Modifications via Nucleophilic Substitution of the Bromomethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Bioisosteric Role |

| Amine | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amine | Introduction of basic centers, hydrogen bond donors/acceptors |

| Thiol | Sodium Thiolate | Thioether | Modification of lipophilicity and metabolic stability |

| Carboxylate | Sodium Acetate | Ester | Introduction of a polar, hydrolyzable group |

| Cyanide | Sodium Cyanide | Nitrile | Can serve as a precursor to amines or carboxylic acids |

| Azide (B81097) | Sodium Azide | Azide | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

| Hydroxide | Sodium Hydroxide | Alcohol | Introduction of a polar, hydrogen-bonding group |

The strategic application of these transformations can be envisioned in the context of modifying a known pharmacophore. Consider a hypothetical bioactive molecule that features a simple pentyl side chain responsible for key lipophilic interactions with its biological target. Replacing this pentyl group with a scaffold derived from this compound could proceed in a stepwise manner.

First, the core of the bioactive molecule could be coupled to a derivative of 3-(hydroxymethyl)-1-ethoxypentane. Subsequent conversion of the hydroxyl group to a bromomethyl group would install the reactive handle. From this common intermediate, a library of analogs can be synthesized by reacting it with various nucleophiles as outlined in Table 1. For example, reaction with sodium azide followed by reduction would yield an amine, introducing a basic center that could form a salt bridge with an acidic residue in the target protein. Alternatively, reaction with a thiol could introduce a thioether, which may alter the metabolic profile of the compound compared to the original all-carbon side chain.

This approach allows for a systematic probing of the steric and electronic requirements of the target's binding pocket. The length and flexibility of the 1-ethoxypentyl chain can be tailored, and the terminal functional group can be varied to optimize interactions, all while maintaining a core lipophilic character. This highlights the potential of structural motifs related to this compound as valuable tools in the rational design and optimization of new therapeutic agents.

Emerging Research Directions and Future Perspectives for 3 Bromomethyl 1 Ethoxypentane Chemistry

Green Chemistry Approaches in the Synthesis and Transformation of 3-(Bromomethyl)-1-ethoxypentane

The principles of green chemistry are becoming central to the development of new synthetic protocols, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary goal of green chemistry is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Traditional methods for producing alkyl halides often suffer from poor atom economy. For instance, the use of N-bromosuccinimide (NBS), a common and relatively safe solid brominating agent, has a low atom economy as only one bromine atom from the entire molecule is utilized, with the rest becoming a succinimide (B58015) byproduct that must be managed as waste. wordpress.com

Future research into the synthesis of this compound will likely focus on catalytic methods that improve this efficiency. Phase-transfer catalysis, for example, can facilitate the conversion of alcohols to alkyl halides under continuous gas-liquid conditions, where a phosphonium (B103445) salt catalyst enables the reaction and can be recycled. rsc.org The use of heterogeneous catalysts is another promising avenue. For instance, iron-based metal-organic frameworks (MOFs) have shown high selectivity in the catalytic oxidation of various alcohols, a foundational step that could be adapted for precursor synthesis. nih.gov

Furthermore, developing solvent-free reaction conditions is a key objective. Research has demonstrated the feasibility of solvent-free bromination of certain aromatic compounds by reacting solid reagents with gaseous HBr or HCl, which simplifies product purification and eliminates solvent waste. researchgate.net Applying similar principles to the aliphatic alcohol precursor of this compound could significantly enhance the green credentials of its synthesis.

Table 1: Comparison of Atom Economy for Different Bromination Approaches This table illustrates the conceptual advantage of modern methods over traditional ones for the synthesis of alkyl bromides.

| Bromination Method | Typical Reagents | Key Byproducts | Atom Economy Principle | Potential for Waste Reduction |

|---|---|---|---|---|

| Traditional (Stoichiometric) | N-Bromosuccinimide (NBS) | Succinimide, Hydrobromic acid | Low; only the Br atom is incorporated into the product. wordpress.com | Low; generates significant stoichiometric byproduct. |

| Catalytic (Phase-Transfer) | HBr, Phosphonium salt catalyst | Water, Dialkyl ether (can be minimized) | High; the catalyst is regenerated and not consumed. rsc.org | High; minimizes inorganic and organic waste streams. |

| Direct (In-situ Generation) | NaBr/HBr, Oxidant (e.g., O₂, NaOCl) | Water, reduced oxidant | Very High; uses simple, atom-efficient bromine sources. nih.govnih.gov | Very High; avoids pre-formed, complex reagents. |

| Solvent-Free | Gaseous HBr, Solid Oxidant (e.g., KNO₃) | Water, inorganic salts | High; eliminates the need for organic solvents. researchgate.net | Excellent; eliminates solvent waste, simplifying purification. |

The direct use of molecular bromine (Br₂) is hazardous due to its toxicity, corrosivity, and volatility. wordpress.com Sustainable alternatives focus on generating the reactive bromine species in situ from safer, more manageable sources. rsc.org

One such advanced technique is aerobic bromination, which utilizes oxygen from the air as the terminal oxidant in a catalytic cycle. nih.gov For example, a transition-metal-free system promoted by an ionic liquid can use HBr or NaBr as the bromine source to efficiently brominate alkyl C-H bonds. nih.gov This method is highly efficient and avoids the need for harsh chemical oxidants.

Another sustainable approach involves the photochemical generation of bromine radicals. rsc.org These reactions can be performed using simple bromide salts and an oxidant under irradiation, often with visible light, which is an environmentally benign energy source. bohrium.com Such methods can be highly selective and avoid the need for radical initiators or high temperatures. rsc.org

Electrochemical methods also present a green alternative. By using ammonium (B1175870) bromide as the bromine source, electrosynthesis can generate the brominating agent on demand, avoiding the storage and handling of hazardous chemicals. nih.gov Minimizing waste is a critical component of these sustainable techniques. By using catalytic systems and generating reagents in situ, the formation of byproducts is significantly reduced compared to traditional stoichiometric reactions, aligning with the core principles of green chemistry. nih.govepa.gov

Flow Chemistry and Continuous Processing for Efficient Production and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a static batch, offers significant advantages in safety, efficiency, and scalability. spirochem.comnumberanalytics.com This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions, which are common in halogenations. mt.comeuropa.eu

For the synthesis of this compound, a continuous flow process could involve pumping its alcohol precursor and a brominating agent through a heated microreactor. acs.org The high surface-area-to-volume ratio in these reactors allows for superior temperature control and mixing, preventing hotspots and reducing the formation of byproducts like alkenes and ethers that can occur in batch processes. rsc.orgnih.gov This precise control leads to higher yields and purity. europa.eu

Furthermore, flow chemistry enables the safe use of hazardous intermediates by generating them in situ for immediate consumption. nih.govnih.gov For example, molecular bromine can be generated in one module of a flow reactor and immediately mixed with the substrate in the next, minimizing operator exposure and the risks associated with storage and transport. nih.govrsc.org This approach has been successfully used for photochemical benzylic brominations, achieving complete conversion in residence times as short as 15 seconds and dramatically reducing the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.orgrsc.org The modular nature of flow systems also allows for straightforward scaling from laboratory discovery to industrial production by simply running the system for longer or by using multiple reactors in parallel. numberanalytics.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry | Relevance to Synthesis |

|---|---|---|---|

| Safety | Higher risk with accumulation of hazardous reagents and potential for thermal runaway. europa.eu | Enhanced safety due to small reaction volumes, superior heat transfer, and in-situ reagent generation. nih.govnumberanalytics.com | Crucial for managing energetic bromination reactions and handling toxic reagents like HBr or Br₂. |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients, poor mixing, and byproduct formation. nih.gov | Highly efficient due to high surface-to-volume ratio, ensuring uniform temperature and concentration. europa.eunih.gov | Minimizes side reactions (e.g., elimination to form alkenes) and improves product selectivity and yield. |

| Scalability | Complex and non-linear; changing reactor size affects heat and mass transfer. | Simpler and more linear; production is increased by extending run time or numbering-up reactors. numberanalytics.com | Allows for seamless transition from lab-scale synthesis to pilot or industrial-scale production. |

| Process Control | Difficult to precisely control parameters like temperature and residence time uniformly. | Precise, real-time control over temperature, pressure, flow rate, and stoichiometry. spirochem.com | Enables fine-tuning of reaction conditions to maximize yield and purity of this compound. |

Machine Learning and AI-Driven Retrosynthesis for Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by automating the complex task of retrosynthesis—the process of designing a synthetic route by working backward from a target molecule. illinois.eduarxiv.org For a molecule like this compound, AI can be used not just to optimize its existing synthesis but to design pathways to entirely new derivatives with desired properties.

This technology is particularly powerful for discovering non-intuitive synthetic routes or for functionalizing complex molecules where human chemical intuition might be limited. For example, an AI could be tasked with designing a synthetic route to a derivative of this compound containing an additional, complex functional group. The system would propose disconnections and suggest reagents, potentially uncovering more efficient or novel chemical transformations that have not been previously considered. arxiv.org

Table 3: Conceptual Workflow for AI-Driven Retrosynthesis of a Novel Derivative This table illustrates a hypothetical application of AI to design a synthesis for a new molecule based on the this compound scaffold.

| Step | Action | AI Model's Role | Example Output |

|---|---|---|---|

| 1. Target Definition | User inputs the structure of a novel derivative, e.g., "4-ethoxy-2-ethyl-4-(pyrazol-1-ylmethyl)hexane". | Parses the input molecule (e.g., as a SMILES string) and prepares it for analysis. | Target molecule graph and properties identified. |

| 2. Retrosynthetic Analysis | The AI applies learned reaction rules and transformation patterns to propose disconnections. | Identifies key bonds to break, suggesting the most plausible reverse reactions (e.g., C-N bond formation). researchgate.net | Suggests disconnecting the pyrazole (B372694) ring, identifying this compound and pyrazole as precursors. |

| 3. Precursor Generation | The model generates the structures of the required precursor molecules. | Provides the chemical structures of all reactants needed for the suggested final reaction step. | Precursors: this compound and Pyrazole. |

| 4. Pathway Ranking | The AI scores and ranks multiple potential synthetic routes based on feasibility, cost, and atom economy. | Uses a scoring function to evaluate reaction probability, reagent availability, and pathway length. researchgate.net | Ranks the nucleophilic substitution of the bromide with pyrazole as the highest probability route. |

| 5. Iterative Analysis | The process is repeated for each precursor until commercially available starting materials are identified. | Recursively performs retrosynthesis on the precursors until the entire synthetic tree is mapped out. | Identifies 3-ethyl-1,5-pentanediol as the ultimate starting material for the scaffold. |

Advanced Characterization Techniques in Operando Studies for Reaction Monitoring

Understanding and optimizing a chemical reaction requires detailed knowledge of its mechanism, including the formation of transient intermediates and the influence of reaction conditions. Operando spectroscopy is a powerful methodology that involves monitoring a catalytic reaction in real-time under actual operating conditions. wikipedia.orgoxinst.com This approach provides a direct window into the reaction mechanism, enabling precise optimization that is not possible with traditional offline analysis. rsc.org

For the synthesis of this compound from its alcohol precursor, operando techniques could provide invaluable insights. By integrating spectroscopic probes (such as FTIR, Raman, or NMR) directly into the reactor, chemists can continuously monitor the concentrations of reactants, products, and any intermediates. rsc.orgspectroscopyonline.com For example, in situ FTIR spectroscopy could track the disappearance of the O-H stretch of the starting alcohol and the appearance of the C-Br stretch of the product, providing real-time kinetic data. researchgate.net Raman spectroscopy is particularly useful for monitoring reactions in the gas phase or on catalytic surfaces. wikipedia.orgoxinst.com

This real-time data allows for the rapid identification of the rate-determining step, the detection of catalyst deactivation, and the precise determination of the optimal temperature, pressure, and reagent concentrations to maximize yield and minimize byproducts. rsc.orgresearchgate.net When coupled with flow chemistry, operando analysis creates a highly efficient system for process development and optimization.

Table 4: Potential Operando Techniques for Monitoring the Synthesis of this compound

| Technique | Information Gained | Advantages for this Synthesis | Reference |

|---|---|---|---|

| In-situ FTIR Spectroscopy | Monitors changes in functional groups (e.g., -OH, C-Br) in real-time; quantitative concentration data. | Excellent for tracking the conversion of the alcohol precursor and the formation of the alkyl bromide product in the solution phase. | rsc.orgresearchgate.net |

| Operando Raman Spectroscopy | Provides structural information, especially for catalyst surfaces and non-polar bonds; less interference from water. | Ideal for studying heterogeneous catalytic bromination or reactions where water is a byproduct. | wikipedia.orgrsc.org |

| Operando NMR Spectroscopy | Gives detailed structural information and quantitative analysis of all soluble species in the reaction mixture. | Unambiguously identifies the structures of products, byproducts (e.g., ethers, alkenes), and intermediates. | rsc.org |

| UV-Vis Spectroscopy | Tracks colored species, such as certain organometallic catalysts or bromine itself. | Useful for monitoring the consumption of Br₂ or the state of a colored catalyst during the reaction. | wikipedia.org |

| Coupled Gas Chromatography (GC) | Separates and quantifies volatile components of the reaction mixture over time. | Provides precise data on product purity, yield, and the formation of volatile byproducts. | rsc.org |

Opportunities for Cross-Disciplinary Research with this compound Scaffolds (e.g., chemical biology tools, not clinical)

The true potential of a molecule like this compound lies in its application as a building block in broader scientific fields. Its bifunctional nature—containing both a reactive alkyl bromide handle and a stable ether linkage—makes it an attractive scaffold for cross-disciplinary research, particularly in chemical biology. evitachem.com

In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The alkyl bromide group on the this compound scaffold is a versatile electrophile that can readily react with nucleophiles found on biomolecules, such as the thiol groups in cysteine residues of proteins. This allows the scaffold to be used as a covalent linker to attach probes, tags, or other functional molecules to specific biological targets. The ethoxy group, meanwhile, can influence the molecule's solubility, lipophilicity, and steric profile, which are critical properties for its interaction with biological systems. nih.gov

This scaffold could serve as a template for creating synthetic combinatorial libraries. nih.gov By reacting the bromomethyl group with a diverse set of nucleophiles (e.g., amines, thiols, phenols) and potentially modifying the ethoxy group, vast libraries of new compounds can be generated. These libraries can then be screened to identify molecules with specific functions, such as enzyme inhibitors or binders for protein-protein interactions, serving as starting points for the development of new research tools. nih.govacs.org The functionalization of such scaffolds is a key strategy in creating materials and molecules with tailored biological or chemical properties. nih.gov

Table 5: Potential Cross-Disciplinary Applications of the this compound Scaffold

| Application Area | Role of the Scaffold | Key Functional Groups | Research Goal |

|---|---|---|---|

| Chemical Biology Probes | Core structure for attaching a reporter group (e.g., fluorophore) to a target-binding moiety. | -CH₂Br: Covalent attachment to biomolecules. -OEt: Modulates solubility and cell permeability. | To create tools for visualizing and studying the location and function of specific proteins or enzymes within a cell. |

| Combinatorial Library Synthesis | A bifunctional template for generating a diverse set of small molecules. nih.gov | -CH₂Br: Site for introducing chemical diversity via nucleophilic substitution. | To discover new molecules with novel binding properties or activities through high-throughput screening. |

| Fragment-Based Ligand Discovery | A simple, low-molecular-weight fragment for screening against protein targets. | -CH₂Br: A reactive handle for linking fragments that bind to adjacent sites. -OEt: Provides a defined vector and solubility. | To identify initial "hit" fragments that can be grown or linked to develop more potent and selective ligands. |

| Material Science Functionalization | A monomer or surface-modifying agent for polymers. evitachem.com | -CH₂Br: Grafting point to attach the scaffold onto polymer backbones or surfaces. | To create new materials with tailored surface properties, such as biocompatibility or specific binding capabilities. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.